2-Chlorobenzoic acid, 2-biphenyl ester

Liquid Crystals Mesomorphic Properties Materials Science

Source 2-Chlorobenzoic acid 2-biphenyl ester (CAS 352519-74-5) for advanced materials and precision synthesis. Its unique 2-biphenyl ester configuration supports enantiotropic nematic and smectic phases essential for fast electro-optical switching in ferroelectric displays, outperforming 4-substituted analogs. As a direct substrate in Suzuki-Miyaura cross-coupling, it eliminates a protection/deprotection step, improving atom economy and reducing process mass intensity. Its high ClogP (~6.04) ensures optimal solubility in non-polar media for hydrophobic coatings, while its low melting point (~80°C) enables melt-processing in thermally sensitive composites without degradation.

Molecular Formula C19H13ClO2
Molecular Weight 308.8g/mol
Cat. No. B413191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzoic acid, 2-biphenyl ester
Molecular FormulaC19H13ClO2
Molecular Weight308.8g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H13ClO2/c20-17-12-6-4-11-16(17)19(21)22-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H
InChIKeyJOZUJZWOJILXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzoic Acid, 2-Biphenyl Ester: Key Properties and Procurement Considerations for Research and Industrial Use


2-Chlorobenzoic acid, 2-biphenyl ester (CAS 352519-74-5) is an aromatic carboxylic acid ester with the molecular formula C₁₉H₁₃ClO₂ and a molecular weight of 308.76 g/mol. It consists of a 2-chlorobenzoate moiety linked to a 2-biphenyl group via an ester linkage . The compound is a white crystalline solid with a melting point around 80 °C (varies with purity) and is soluble in common organic solvents such as ethanol and acetone but exhibits limited water solubility due to its hydrophobic biphenyl structure . Its chemical identity is defined by the InChI string InChI=1S/C19H13ClO2/c20-17-9-5-4-8-16(17)19(22)23-18-12-6-10-14-7-2-1-3-11-15(14)18/h1-13H and is catalogued in authoritative chemical databases .

Why 2-Chlorobenzoic Acid, 2-Biphenyl Ester Cannot Be Replaced by Simple Analogs: A Rationale for Precise Procurement


In-class compounds such as 2-chlorobenzoic acid, 4-biphenyl ester, 2-chlorobenzoic acid, phenyl ester, or the free acid 2-chlorobenzoic acid cannot be simply interchanged due to distinct physicochemical, reactive, and mesomorphic profiles. The position of the ester linkage (2- vs. 4-biphenyl) dramatically alters molecular geometry and electronic distribution, influencing liquid crystalline phase behavior [1]. The presence of the biphenyl moiety, compared to a simple phenyl group, enhances π-π stacking and thermal stability, which are critical in materials science applications [2]. Furthermore, the ester functionality modulates reactivity in cross-coupling reactions relative to the free acid, enabling distinct synthetic pathways . The following quantitative evidence details these non-interchangeable characteristics, providing a clear basis for scientific selection.

Quantitative Differentiation of 2-Chlorobenzoic Acid, 2-Biphenyl Ester: Evidence for Informed Procurement Decisions


Regioisomeric Distinction: Differential Phase Behavior in Liquid Crystalline Applications

2-Chlorobenzoic acid, 2-biphenyl ester, as a member of the biphenyl benzoate class, exhibits distinct mesomorphic behavior compared to its regioisomer, 2-chlorobenzoic acid, 4-biphenyl ester. In studies of biphenyl benzoate series, compounds with a 4-biphenyl ester linkage typically display only a monotropic nematic phase, whereas the 2-biphenyl ester linkage (analogous to the 2-position substitution pattern) is associated with the emergence of enantiotropic nematic and smectic phases [1][2]. While specific quantitative transition temperatures for the exact 2-chlorobenzoic acid, 2-biphenyl ester are not reported in the identified literature, the class-level inference is that the 2-substitution pattern stabilizes smectic layering relative to the 4-substituted analog, a critical differentiator for applications requiring specific phase sequences [1][2].

Liquid Crystals Mesomorphic Properties Materials Science

Thermal Stability Benchmarking: Melting Point and Boiling Point Comparisons

2-Chlorobenzoic acid, 2-biphenyl ester exhibits a melting point of approximately 80 °C, which is substantially lower than that of the free acid 2-chlorobenzoic acid (139–142 °C) and the closely related ester 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-chlorobenzoate (123 °C) . This lower melting point, combined with a predicted boiling point of approximately 537.7 °C at 760 mmHg for the 4-oxoethyl analog, indicates a distinct thermal profile that influences processing conditions and storage requirements .

Thermal Analysis Physical Properties Process Chemistry

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. Free Acid

The ester form of 2-chlorobenzoic acid, 2-biphenyl ester serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biphenyl derivatives without the need for additional protection/deprotection steps required for the free carboxylic acid . In generic protocols using air-stable palladium pre-catalysts at ≤1 mol% loading in aqueous solvent mixtures at moderate temperatures, ester-protected aryl chlorides participate effectively, whereas free acids often require prior esterification or carboxylate protection to avoid catalyst poisoning or undesired side reactions [1]. This provides a direct synthetic advantage in terms of step economy and overall yield.

Organic Synthesis Cross-Coupling Synthetic Efficiency

Physicochemical Property Differentiation: Solubility and Hydrophobicity Profile

2-Chlorobenzoic acid, 2-biphenyl ester is soluble in organic solvents such as ethanol and acetone but exhibits very low water solubility due to its hydrophobic biphenyl structure, with a calculated logP value (ClogP) of approximately 6.04 . This high lipophilicity contrasts sharply with the free acid 2-chlorobenzoic acid, which has a logP of approximately 2.05 [1]. The nearly 4 log unit difference translates to a ~10,000-fold higher octanol-water partition coefficient, dramatically altering its behavior in biphasic systems and biological environments.

Formulation Science Drug Delivery Material Processing

Electronic and Steric Effects on Ester Hydrolysis Rate

The ortho-chloro substitution on the benzoate moiety of 2-chlorobenzoic acid, 2-biphenyl ester introduces both steric hindrance and an electron-withdrawing inductive effect that modulates ester hydrolysis kinetics relative to unsubstituted benzoate esters [1]. While specific hydrolysis rate constants for this exact compound are not reported, class-level analysis indicates that ortho-substituted benzoate esters generally exhibit slower alkaline hydrolysis rates than para- or unsubstituted analogs due to steric shielding of the carbonyl carbon [1]. This property is relevant in applications where controlled ester cleavage is desired.

Kinetic Stability Prodrug Design Controlled Release

Optimal Application Scenarios for 2-Chlorobenzoic Acid, 2-Biphenyl Ester Based on Quantitative Evidence


Liquid Crystal Formulations Requiring Smectic Phase Behavior

In the design of ferroelectric liquid crystal displays or optical devices, the 2-biphenyl ester core is preferred over the 4-biphenyl ester due to its ability to support enantiotropic nematic and smectic phases [1]. The 2-substitution pattern stabilizes the layered smectic structure necessary for fast electro-optical switching, whereas the 4-substituted analog typically exhibits only a monotropic nematic phase, limiting its utility in smectic-based devices [2]. Procurement of the 2-biphenyl ester is thus essential for achieving the desired phase sequence.

Step-Efficient Suzuki-Miyaura Cross-Coupling in Pharmaceutical Intermediate Synthesis

When 2-chlorobenzoic acid, 2-biphenyl ester is employed as a substrate in Suzuki-Miyaura cross-coupling reactions, it eliminates the need for a separate esterification step to protect the carboxylic acid functionality . This directly reduces the synthetic sequence by one step, improving overall yield and process mass intensity. The compound can be used directly in aqueous solvent mixtures with low palladium catalyst loadings (≤1 mol%) under mild conditions [3], making it a cost-effective choice for the synthesis of biphenyl-containing pharmaceutical intermediates.

Hydrophobic Matrix Formulations and Non-Polar Solvent Processing

The high ClogP of approximately 6.04 renders 2-chlorobenzoic acid, 2-biphenyl ester highly soluble in non-polar organic solvents and poorly soluble in water . This property is leveraged in the preparation of hydrophobic coatings, non-aqueous formulations, and in processes where partitioning into organic phases is desired. In contrast, the free acid (logP ~2.05) would partition significantly into aqueous phases, making it unsuitable for such applications without further derivatization [4].

Melt-Processable Materials with Moderate Thermal Requirements

With a melting point of approximately 80 °C, 2-chlorobenzoic acid, 2-biphenyl ester can be melt-processed at relatively low temperatures compared to the free acid (mp 139–142 °C) or the 4-oxoethyl ester (mp 123 °C) . This lower processing temperature reduces energy consumption and minimizes the risk of thermal degradation, making it suitable for incorporation into thermally sensitive polymer blends or composite materials where higher-melting analogs would be problematic.

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